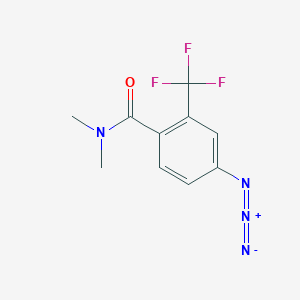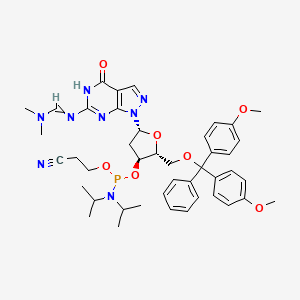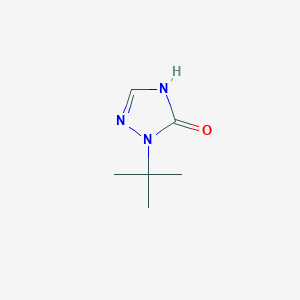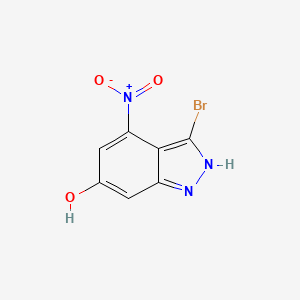
N-Boc-Fmoc L-Canavanine
説明
Synthesis Analysis
“N-Boc-Fmoc L-Canavanine” is synthesized through a multi-step synthetic route that involves the protection of the amino and carboxy terminals, followed by the formation of peptide bonds. The synthesis can be achieved through solid-phase peptide synthesis or solution-phase synthesis.
Molecular Structure Analysis
“this compound” has a molecular weight of 498.5 . Its molecular formula is C25H30N4O7 .
Chemical Reactions Analysis
The most serious side reaction during Fmoc chemistry is aspartimide formation . It is caused by exposure of the peptide sequence containing aspartic acid to strong base .
Physical And Chemical Properties Analysis
“this compound” appears as a white crystalline powder . It has a melting point of 130 - 148 °C . It is soluble in common organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane but insoluble in water.
科学的研究の応用
Peptide Synthesis
N-Boc-Fmoc L-Canavanine derivatives like N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine are utilized in peptide synthesis. These derivatives are synthesized via a series of reactions, including reductive benzylation, reductive methylation, and debenzylation, followed by Boc protection. They serve as building blocks for site-specifically lysine monomethylated peptides, highlighting their significance in the synthesis of precisely modified peptides (Huang et al., 2007).
Radiopharmaceutical Synthesis
In the realm of radiopharmaceuticals, Fmoc-N-epsilon-(hynic-Boc)-lysine, a lysine-hynic conjugate, is crafted for embedding the technetium-99m-binding hydrazinonicotinamide ligand into peptides during solid-phase peptide synthesis (SPPS). This approach offers precision in chelator incorporation, which is critical for creating radiopharmaceuticals with high specificity and control (Greenland et al., 2003).
Neoglycopeptide Synthesis
In the synthesis of neoglycopeptides, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine plays a pivotal role. This amino acid is incorporated into peptides using Fmoc-chemistry-based solid-phase peptide synthesis, and the resulting peptides are subsequently glycosylated to produce neoglycopeptides. This derivative significantly enhances the availability of a previously developed neoglycopeptide synthesis strategy, underlining its importance in this specialized field (Carrasco et al., 2003).
Allelochemical Studies
L-Canavanine is an allelochemical present in certain leguminous plants and plays a defensive role against predators and diseases. It mimics the structure of arginine, thus interfering with protein synthesis and leading to the production of dysfunctional proteins. Studies on L-Canavanine delve into its role as an allelochemical, its impact on the structure and function of canavanyl proteins, and its broader implications in plant defense mechanisms (Rosenthal, 2001).
作用機序
Target of Action
The primary target of N-Boc-Fmoc L-Canavanine is the arginyl-tRNA synthetase . This enzyme is responsible for incorporating the arginine structural analogue into proteins, leading to the formation of "canavanyl proteins" .
Mode of Action
This compound, being an arginine structural analogue, is incorporated into proteins by arginyl-tRNA synthetase . This results in the rapid functional disruption of these proteins .
Biochemical Pathways
The incorporation of this compound into proteins disrupts normal protein function, affecting various biochemical pathways. One significant effect is the disruption of polyamine metabolism and the formation of reactive nitrogen species, including nitric oxide (NO) .
Pharmacokinetics
Its molecular weight is 49853 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the inhibition of cellular function in both animal and plant systems . This is due to the synthesis of non-functional proteins, leading to a disruption in normal cellular processes .
生化学分析
Biochemical Properties
N-Boc-Fmoc L-Canavanine plays a significant role in biochemical reactions due to its structural similarity to L-arginine. It interacts with various enzymes, proteins, and other biomolecules, often acting as an antimetabolite. One of the key enzymes it interacts with is arginyl-tRNA synthetase, which mistakenly incorporates this compound into proteins in place of L-arginine. Additionally, this compound interacts with canavanine-γ-lyase, an enzyme that catalyzes the elimination of hydroxyguanidine from canavanine, yielding homoserine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Its incorporation into proteins disrupts normal cellular functions, leading to the inhibition of cell growth and proliferation. This compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of functional proteins. In higher plants, this compound has been shown to disrupt polyamine metabolism and the formation of reactive nitrogen species, including nitric oxide .
Molecular Mechanism
The molecular mechanism of this compound involves its structural mimicry of L-arginine. By binding to arginyl-tRNA synthetase, it is incorporated into proteins, leading to the synthesis of non-functional canavanyl proteins. This incorporation disrupts normal protein function and cellular processes. Additionally, this compound inhibits the activity of certain enzymes, such as canavanine-γ-lyase, which further contributes to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell growth and metabolic disruption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cell growth and disrupt metabolic processes without causing significant toxicity. At high doses, this compound can lead to toxic effects, including severe disruption of protein synthesis and cellular metabolism. Threshold effects have been observed, where the compound’s impact becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its structural similarity to L-arginine. It interacts with enzymes such as arginyl-tRNA synthetase and canavanine-γ-lyase, influencing metabolic flux and metabolite levels. The compound’s incorporation into proteins and subsequent degradation products also affect metabolic pathways, leading to the disruption of normal cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized disruption of cellular processes .
特性
IUPAC Name |
(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXQFUWRYAPEFA-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)


![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)




![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)